Physical and chemical characteristics of Tridecanoic acid-d2
Physical and chemical characteristics of Tridecanoic acid-d2
An In-depth Technical Guide to Tridecanoic Acid-d2: Physical and Chemical Characteristics for Researchers
Introduction
Tridecanoic acid-d2, a deuterated form of the 13-carbon saturated fatty acid, serves as a critical tool in advanced biomedical and pharmaceutical research.[1] Its isotopic labeling allows for precise quantification and tracing in complex biological systems. This technical guide provides an in-depth overview of the physical and chemical properties of Tridecanoic acid-d2, alongside detailed experimental protocols for its application in mass spectrometry, NMR spectroscopy, and metabolic tracer studies. The information is tailored for researchers, scientists, and professionals in drug development who require a stable, reliable internal standard or metabolic probe.
Physical and Chemical Characteristics
Tridecanoic acid-d2, also known as 2,2-Dideuterotridecanoic acid, is a white solid at room temperature.[2][3] The substitution of two hydrogen atoms with deuterium at the alpha-carbon position results in a mass shift of +2, making it readily distinguishable from its endogenous counterpart in mass spectrometry-based analyses.[2] While its physical properties are very similar to the unlabeled form, the isotopic substitution is key to its utility in analytical applications.[3]
Table 1: Physical and Chemical Properties of Tridecanoic Acid-d2
| Property | Value |
| Chemical Formula | C₁₃H₂₄D₂O₂[3] |
| Linear Formula | CH₃(CH₂)₁₀CD₂COOH[2] |
| Molecular Weight | 216.36 g/mol [2][3] |
| CAS Number | 64118-44-1[2][3] |
| Appearance | White solid[2][3] |
| Melting Point | 41-42 °C[2] |
| Boiling Point | 236 °C at 100 mmHg[2][4] |
| Flash Point | 113 °C (closed cup)[2] |
| Isotopic Purity | ≥98 atom % D[2] |
| Solubility | Soluble in organic solvents like alcohol and ether.[5][6] |
| InChI Key | SZHOJFHSIKHZHA-XUWBISKJSA-N[2] |
Applications in Research
Tridecanoic acid-d2 is a versatile molecule with several key applications in research:
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Internal Standard: It is widely used as an internal standard for the quantitative analysis of fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
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Metabolic Tracer: The deuterium label allows researchers to trace the metabolic fate of tridecanoic acid in various biological systems, providing insights into fatty acid metabolism and related pathways.[1][7]
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Drug Development: In drug metabolism studies, it can be used to assess the effect of new chemical entities on fatty acid metabolism.[8][9]
Experimental Protocols
Quantification of Fatty Acids in Plasma using GC-MS
This protocol describes the use of Tridecanoic acid-d2 as an internal standard for the accurate quantification of free fatty acids in a plasma sample.
Methodology:
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Sample Preparation:
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To 100 µL of plasma, add 10 µL of a 1 mg/mL solution of Tridecanoic acid-d2 in methanol (internal standard).
-
Add 500 µL of a 2:1 chloroform:methanol solution to extract the lipids.
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Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Derivatization:
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To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60 °C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the ions are monitored in selected ion monitoring (SIM) mode.
-
Quantify the target fatty acids by comparing their peak areas to the peak area of the Tridecanoic acid-d2 TMS derivative.[10]
-
Caption: Figure 1. Workflow for Fatty Acid Quantification using GC-MS.
Metabolic Flux Analysis using LC-MS
This protocol outlines a method to trace the metabolism of Tridecanoic acid-d2 in cultured cells to understand its incorporation into more complex lipids.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells (e.g., hepatocytes) to 80% confluency.
-
Replace the normal growth medium with a medium supplemented with 50 µM Tridecanoic acid-d2.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells, collect the extract, and centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use a C18 column for reverse-phase separation of lipids.
-
The mass spectrometer is operated in a data-dependent acquisition mode to collect both MS1 and MS/MS spectra.
-
Identify and quantify deuterated downstream metabolites (e.g., triglycerides, phospholipids containing the d2-tridecanoyl moiety) based on their accurate mass and fragmentation patterns.
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Caption: Figure 2. Experimental Workflow for Metabolic Flux Analysis.
Signaling Pathways and Metabolic Fate
Tridecanoic acid, as an odd-chain fatty acid, can be metabolized through beta-oxidation, producing propionyl-CoA in the final cycle, which can then enter the Krebs cycle. When Tridecanoic acid-d2 is used as a tracer, the deuterium label can be followed through these metabolic conversions.
Caption: Figure 3. Potential Metabolic Fate of Tridecanoic Acid-d2.
Safety and Handling
Tridecanoic acid-d2 is classified as an irritant, causing skin, eye, and respiratory system irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling the solid compound.[2] It is a combustible solid and should be stored in a well-ventilated area.[2]
Conclusion
Tridecanoic acid-d2 is an invaluable tool for researchers in lipidomics, metabolomics, and drug development. Its well-defined physical and chemical properties, combined with its isotopic stability, make it an excellent internal standard and metabolic tracer. The experimental protocols and workflows provided in this guide offer a starting point for its effective implementation in a research setting, enabling precise and reliable quantitative and qualitative analyses of fatty acid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tridecanoic-2,2-d2 acid D 98atom 64118-44-1 [sigmaaldrich.com]
- 3. CAS 64118-44-1: Tridecanoic-2,2-d2 acid(9CI) | CymitQuimica [cymitquimica.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 6. tridecanoic acid, 638-53-9 [thegoodscentscompany.com]
- 7. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Approaches to Characterize Individual Drug Metabolism and Advance Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Tridecanoic acid, TMS derivative [webbook.nist.gov]
